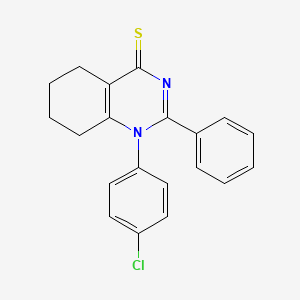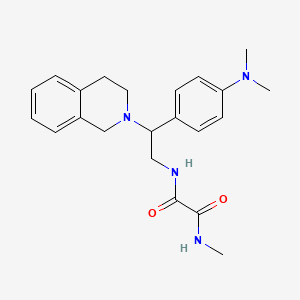
3-Bromo-2,6-dimethylaniline
Vue d'ensemble
Description
3-Bromo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 . The IUPAC name for this compound is 3-bromo-2,6-dimethylaniline .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethylaniline consists of a benzene ring substituted with a bromine atom and two methyl groups . The SMILES string representation of this compound isCC1=C(N)C(C)=C(Br)C=C1 . Physical And Chemical Properties Analysis
3-Bromo-2,6-dimethylaniline is a liquid at room temperature . It has a density of 1.402 g/mL at 25 °C . The boiling point of this compound is 273.7±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
- Application : It participates in fluorination using metal fluoride in the presence of a Pd (palladium) precatalyst based on 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos). This process leads to the preparation of 3-fluoro-N,N-dimethylaniline .
Fluorination Reactions
Safety and Hazards
3-Bromo-2,6-dimethylaniline is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Mécanisme D'action
Target of Action
3-Bromo-2,6-dimethylaniline is an organic compound It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
Aniline and its derivatives are known to undergo metabolic activation via N-hydroxylation of their amino groups . It’s plausible that 3-Bromo-2,6-dimethylaniline might undergo similar metabolic transformations, leading to interactions with its targets.
Biochemical Pathways
Aniline and its derivatives are known to be involved in various biochemical reactions, including those related to drug metabolism and detoxification .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Aniline and its derivatives can cause various biological effects, including methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced .
Propriétés
IUPAC Name |
3-bromo-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMPGSFIAVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

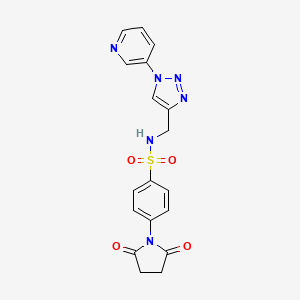
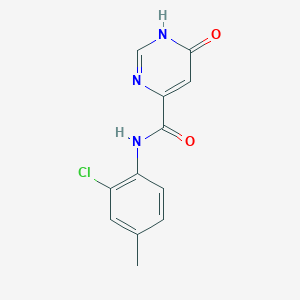

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)
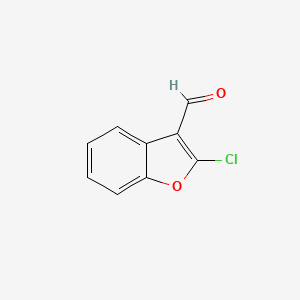
![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)
